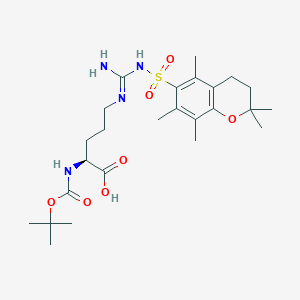

Boc-arg(pmc)-OH

Description

Boc-arg(pmc)-OH, also known as tert-butyloxycarbonyl-L-arginine(p-methoxybenzyl)-OH, is a derivative of the amino acid arginine. It is commonly used in peptide synthesis as a protected form of arginine. The tert-butyloxycarbonyl (Boc) group protects the amino group, while the p-methoxybenzyl (pmc) group protects the guanidino group of arginine. This compound is particularly useful in solid-phase peptide synthesis due to its stability and ease of removal under acidic conditions.

Properties

IUPAC Name |

(2S)-5-[[amino-[(2,2,5,7,8-pentamethyl-3,4-dihydrochromen-6-yl)sulfonylamino]methylidene]amino]-2-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H40N4O7S/c1-14-15(2)20(16(3)17-11-12-25(7,8)35-19(14)17)37(33,34)29-22(26)27-13-9-10-18(21(30)31)28-23(32)36-24(4,5)6/h18H,9-13H2,1-8H3,(H,28,32)(H,30,31)(H3,26,27,29)/t18-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WVNWVMLZWUTJPA-SFHVURJKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=C(C2=C1OC(CC2)(C)C)C)S(=O)(=O)NC(=NCCCC(C(=O)O)NC(=O)OC(C)(C)C)N)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C(C(=C(C2=C1OC(CC2)(C)C)C)S(=O)(=O)NC(=NCCC[C@@H](C(=O)O)NC(=O)OC(C)(C)C)N)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H40N4O7S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10476459 | |

| Record name | (E)-N~5~-{Amino[(2,2,5,7,8-pentamethyl-3,4-dihydro-2H-1-benzopyran-6-sulfonyl)amino]methylidene}-N~2~-(tert-butoxycarbonyl)-L-ornithine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10476459 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

540.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

200125-12-8 | |

| Record name | (E)-N~5~-{Amino[(2,2,5,7,8-pentamethyl-3,4-dihydro-2H-1-benzopyran-6-sulfonyl)amino]methylidene}-N~2~-(tert-butoxycarbonyl)-L-ornithine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10476459 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Protection of the Guanidino Group with Pmc

The Pmc group is introduced first to shield the highly reactive guanidino side chain. L-arginine is treated with Pmc chloride (2,2,5,7,8-pentamethylchroman-6-sulfonyl chloride) in a basic aqueous-organic solvent system. Typical conditions include:

-

Solvent : Dimethylformamide (DMF) or dichloromethane (DCM)

-

Base : N,N-Diisopropylethylamine (DIPEA) or triethylamine (TEA)

-

Molar Ratio : 1:1.2 (arginine:Pmc chloride)

The reaction proceeds via nucleophilic attack of the guanidino nitrogen on the sulfonyl chloride, forming a stable sulfonamide bond. Excess Pmc chloride and base are removed via aqueous extraction, yielding Pmc-protected arginine (H-Arg(Pmc)-OH).

Protection of the α-Amino Group with Boc

The Boc group is subsequently introduced to the α-amino group of H-Arg(Pmc)-OH using Boc anhydride (di-tert-butyl dicarbonate):

-

Solvent : Tetrahydrofuran (THF) or dioxane

-

Base : 4-Dimethylaminopyridine (DMAP) or sodium hydroxide

-

Molar Ratio : 1:3 (H-Arg(Pmc)-OH:Boc anhydride)

The Boc group forms a carbamate linkage, stable under basic conditions but cleavable with trifluoroacetic acid (TFA). The crude product is isolated via solvent evaporation and subjected to purification.

Purification and Characterization

Chromatographic Purification

Crude this compound is purified using reversed-phase high-performance liquid chromatography (RP-HPLC) or silica gel chromatography. Key parameters include:

| Parameter | Condition |

|---|---|

| Column | C18 (5 µm, 250 × 4.6 mm) |

| Mobile Phase | Acetonitrile/water (0.1% TFA) |

| Gradient | 20–80% acetonitrile over 30 minutes |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 220 nm |

Purified fractions are lyophilized to obtain a white crystalline solid.

Spectroscopic Characterization

-

Nuclear Magnetic Resonance (NMR) :

-

Mass Spectrometry (MS) :

Optimization of Reaction Conditions

Solvent and Base Selection

The choice of solvent and base significantly impacts reaction efficiency. Polar aprotic solvents like DMF enhance Pmc chloride solubility, while tertiary amines (e.g., DIPEA) facilitate deprotonation of the guanidino group. A study comparing bases in Pmc protection reported the following yields:

| Base | Yield (%) | Purity (%) |

|---|---|---|

| DIPEA | 92 | 98 |

| TEA | 85 | 95 |

| Pyridine | 78 | 90 |

DIPEA afforded superior results due to its strong basicity and low nucleophilicity.

Applications in Solid-Phase Peptide Synthesis (SPPS)

This compound is widely used in SPPS for constructing arginine-rich peptides. Key advantages include:

-

Stability : The Pmc group resists piperidine during Fmoc deprotection, enabling compatibility with Fmoc/Boc hybrid strategies.

-

Orthogonality : Boc is cleaved with TFA, while Pmc requires stronger acids (e.g., HF or TFMSA), allowing sequential deprotection.

A representative SPPS protocol involves:

-

Resin Loading : Anchoring this compound to Wang resin via esterification.

-

Deprotection : TFA/DCM (1:99) to remove Boc.

-

Coupling : HBTU/HOBt activation for amino acid addition.

-

Cleavage : TFMSA/TFA/thioanisole (5:90:5) to release the peptide and remove Pmc.

Challenges and Mitigation Strategies

Byproduct Formation

Di-Boc arginine derivatives may form if Boc anhydride is used in excess. This is addressed by:

Chemical Reactions Analysis

Types of Reactions: Boc-arg(pmc)-OH undergoes several types of chemical reactions, including:

Deprotection Reactions: The Boc group can be removed using trifluoroacetic acid, while the pmc group can be removed using strong acids such as hydrogen fluoride or trifluoromethanesulfonic acid.

Coupling Reactions: this compound can be coupled with other amino acids or peptides using carbodiimide-based coupling reagents such as N,N’-diisopropylcarbodiimide (DIC) and 1-hydroxybenzotriazole (HOBt).

Common Reagents and Conditions:

Deprotection: Trifluoroacetic acid for Boc removal; hydrogen fluoride or trifluoromethanesulfonic acid for pmc removal.

Coupling: N,N’-diisopropylcarbodiimide (DIC) and 1-hydroxybenzotriazole (HOBt) in anhydrous solvents like dimethylformamide (DMF).

Major Products:

Deprotected Arginine: Removal of the Boc and pmc groups yields free arginine.

Peptide Chains: Coupling reactions result in the formation of peptide chains with arginine residues.

Scientific Research Applications

Key Applications

-

Solid-Phase Peptide Synthesis (SPPS)

- Role in SPPS : Boc-Arg(Pmc)-OH is frequently used as a building block in SPPS due to its compatibility with various coupling reagents and conditions. The Pmc group allows for mild deprotection conditions, which is advantageous for synthesizing sensitive peptides.

- Stability and Reactivity : Studies have shown that this compound demonstrates good stability under typical SPPS conditions, allowing for efficient coupling with other amino acids without significant degradation or side reactions .

-

Synthesis of Modified Peptides

- Introduction of Methylated Arginine : The compound can be utilized to synthesize peptides containing monomethyl and asymmetric dimethylarginine. This modification is crucial for studying the biological roles of methylated arginine residues in proteins .

- Use in Drug Development : The ability to introduce specific modifications to arginine residues makes this compound valuable in developing peptide-based therapeutics targeting various biological pathways, including those involved in cancer and inflammation .

- Research on Protecting Groups

Case Study 1: Stability Assessment

A study assessed the stability of Fmoc-Arg(Boc)2-OH (a derivative related to this compound) under various conditions. Results indicated that while some derivatives showed degradation over time, this compound maintained stability for extended periods, making it suitable for industrial applications .

Case Study 2: Peptide Synthesis Optimization

In an optimization study involving the synthesis of dipeptides using this compound, researchers found that employing specific coupling reagents significantly improved yield and reaction times compared to traditional methods. The use of ionic liquids as solvents further enhanced the efficiency of the synthesis process .

Mechanism of Action

Boc-arg(pmc)-OH can be compared with other protected forms of arginine, such as:

Boc-arg(tos)-OH: Uses tosyl (tos) group for guanidino protection.

Fmoc-arg(pmc)-OH: Uses fluorenylmethyloxycarbonyl (Fmoc) group for amino protection and pmc for guanidino protection.

Cbz-arg(pmc)-OH: Uses benzyloxycarbonyl (Cbz) group for amino protection and pmc for guanidino protection.

Uniqueness: this compound is unique due to the combination of Boc and pmc protecting groups, which provide stability and ease of removal under specific conditions. This makes it particularly suitable for solid-phase peptide synthesis, where selective deprotection is crucial.

Comparison with Similar Compounds

- Boc-arg(tos)-OH

- Fmoc-arg(pmc)-OH

- Cbz-arg(pmc)-OH

Biological Activity

Boc-Arg(Pmc)-OH, a derivative of arginine, is primarily utilized in peptide synthesis. This compound plays a crucial role in the development of biologically active peptides, particularly those that mimic or enhance functions associated with arginine. The biological activity of this compound itself is limited due to its protected state; however, peptides synthesized from it can exhibit significant biological functions.

1. Role in Peptide Synthesis

This compound serves as a precursor for synthesizing peptides that can influence various physiological processes. Arginine is known for its involvement in nitric oxide synthesis, immune response modulation, and serving as a substrate for enzymes. Consequently, peptides derived from this compound can be designed to enhance these functions, leading to applications in therapeutic contexts.

Table 1: Biological Functions of Arginine-Derived Peptides

| Function | Description |

|---|---|

| Nitric Oxide Synthesis | Enhances vasodilation and blood flow |

| Immune Modulation | Influences immune cell function and response |

| Antimicrobial Activity | Peptides can inhibit the growth of bacteria and biofilm formation |

| Cellular Signaling | Modulates signaling pathways affecting cell proliferation and differentiation |

2. Stability and Reactivity

The stability of this compound and its derivatives has been studied extensively. Research indicates that while the compound is stable under certain conditions, it may degrade over time when dissolved in solvents like DMF (dimethylformamide) or NBP (n-butylphosphate). For instance, a study demonstrated that solutions of Fmoc-Arg(Boc)2-OH exhibited a gradual decrease in concentration over time, indicating potential reactivity issues during peptide synthesis .

Table 2: Stability of Fmoc-Arg(Boc)2-OH in Different Solvents

| Time (h/d) | DMF (%) | NBP (%) |

|---|---|---|

| 0 | 100 | 100 |

| 1 | 88.6 | 88.4 |

| 24 | 86.9 | 85.8 |

| 48 | 85.0 | 83.5 |

| 10 days | 77.6 | 71.8 |

| 15 days | 65.1 | 62.0 |

| 20 days | 58.5 | 52.2 |

| 30 days | 51.2 | 37.7 |

3. Biological Activity Studies

Peptides synthesized using this compound have been shown to interact with various biological receptors and proteins, influencing physiological processes such as vasodilation and immune response modulation. These interactions are often studied using techniques like surface plasmon resonance or fluorescence spectroscopy, which allow researchers to observe binding affinities and kinetics.

Case Study: Antimicrobial Activity

A notable study investigated the antimicrobial properties of peptides derived from arginine analogs, including those synthesized using this compound. The results indicated that these peptides exhibited significant activity against both Gram-positive and Gram-negative bacteria, highlighting their potential as therapeutic agents against infections caused by resistant strains .

4. Conclusion

This compound is an essential compound in the field of peptide synthesis, contributing to the development of biologically active peptides with various therapeutic applications. While the compound itself may not exhibit direct biological activity due to its protected form, its derivatives play vital roles in enhancing physiological functions related to arginine.

Further research into the stability and reactivity of this compound will be crucial for optimizing peptide synthesis protocols and expanding its applications in biomedical research and therapeutics.

Q & A

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.